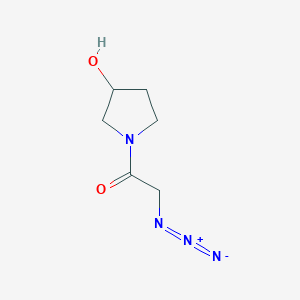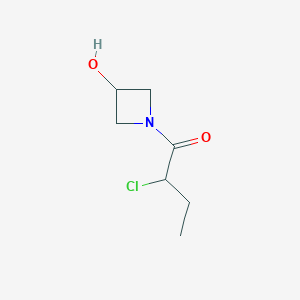
2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one
Übersicht
Beschreibung
2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one, commonly known as 2C-E, is a synthetic drug of the phenethylamine and amphetamine class of psychoactive substances. It is a derivative of the 2C family of phenethylamines, which includes substances such as 2C-B, 2C-I, and 2C-T-7. 2C-E is a potent and long-lasting psychedelic drug with mild stimulant effects. Its effects are similar to those of LSD and other psychedelics, but with a shorter duration and less intense effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
A wide range of piperidine derivatives, including those structurally similar to 2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one, have been synthesized and studied for their chemical properties and transformations. For example, research on 1-substituted piperidines has provided insights into the methods of synthesis, pharmacological properties, and applications of various derivatives, highlighting the versatility and significance of piperidine frameworks in chemical synthesis and drug design (R. Vardanyan, 2018).
Pharmacological Applications
Piperidine derivatives have been extensively studied for their pharmacological applications. For instance, compounds with the piperidine moiety have shown antidepressant activity, which was evaluated through a series of tests including their effect on gross behavior and anorexigenic activity, suggesting potential applications in the treatment of depression (S. Kiran Kumar et al., 2004).
Glycine Transporter 1 Inhibition
Research has identified piperidine derivatives as potent inhibitors of the Glycine Transporter 1 (GlyT1), with implications for neurological research and potential therapeutic applications. These compounds demonstrated significant GlyT1 inhibitory activity and favorable pharmacokinetic profiles, offering insights into the development of novel neurological disorder treatments (Shuji Yamamoto et al., 2016).
Antiarrhythmic and Antihypertensive Effects
Studies on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives have revealed their strong antiarrhythmic and antihypertensive activities. This research suggests the potential of these compounds in developing treatments for cardiovascular diseases, with specific compounds displaying significant effects attributable to their alpha-adrenolytic properties (Barbara Malawska et al., 2002).
Eigenschaften
IUPAC Name |
2-chloro-1-[2-(ethoxymethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-3-15-8-10-6-4-5-7-13(10)11(14)9(2)12/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZURDJWOGMEFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chlorobutan-1-one](/img/structure/B1476756.png)






![6-Prolyl-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476769.png)
![6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)nicotinic acid](/img/structure/B1476770.png)


